Cas no 89677-75-8 (Benzamide, 2-iodo-4-nitro-)

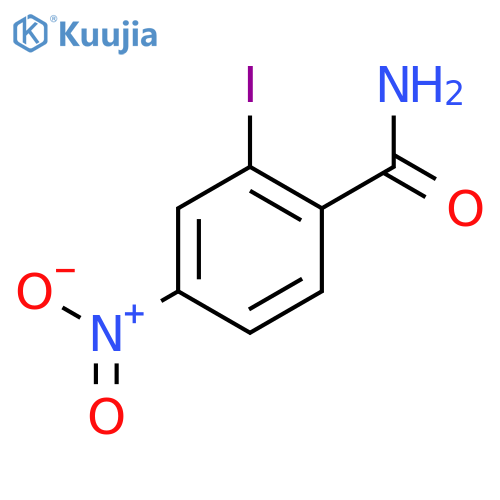

Benzamide, 2-iodo-4-nitro- structure

商品名:Benzamide, 2-iodo-4-nitro-

Benzamide, 2-iodo-4-nitro- 化学的及び物理的性質

名前と識別子

-

- Benzamide, 2-iodo-4-nitro-

- 2-iodo-4-nitrobenzamide

- SCHEMBL7422406

- G10478

- Z997948492

- 89677-75-8

- SY349414

- DTXSID60444840

- MFCD13192770

- AKOS030577305

-

- インチ: InChI=1S/C7H5IN2O3/c8-6-3-4(10(12)13)1-2-5(6)7(9)11/h1-3H,(H2,9,11)

- InChIKey: BOMXOXFDGNETOP-UHFFFAOYSA-N

- ほほえんだ: C1=CC(=C(C=C1[N+](=O)[O-])I)C(=O)N

計算された属性

- せいみつぶんしりょう: 291.93449g/mol

- どういたいしつりょう: 291.93449g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 228

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.3

- トポロジー分子極性表面積: 88.9Ų

Benzamide, 2-iodo-4-nitro- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A015002022-1g |

2-Iodo-4-nitrobenzamide |

89677-75-8 | 97% | 1g |

$1534.70 | 2023-08-31 | |

| Alichem | A015002022-500mg |

2-Iodo-4-nitrobenzamide |

89677-75-8 | 97% | 500mg |

$823.15 | 2023-08-31 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1748094-1g |

2-Iodo-4-nitrobenzamide |

89677-75-8 | 98% | 1g |

¥2044.00 | 2024-04-26 | |

| Alichem | A015002022-250mg |

2-Iodo-4-nitrobenzamide |

89677-75-8 | 97% | 250mg |

$499.20 | 2023-08-31 |

Benzamide, 2-iodo-4-nitro- 関連文献

-

Yoko Ishii,Ye Zhou,Kunyun He,Yoichi Takanishi,Jun Yamamoto,Juan de Pablo,Teresa Lopez-Leon Soft Matter, 2020,16, 8169-8178

-

Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162

-

Elnaz Hajizadeh,Ronald G. Larson Soft Matter, 2017,13, 5942-5949

89677-75-8 (Benzamide, 2-iodo-4-nitro-) 関連製品

- 869354-99-4(2-(Dimethylaminomethylidene)amino-6-methoxylamino-9-(β-D-2-deoxyribofuranosyl)purine)

- 1261676-70-3(2-(Difluoromethyl)-4-iodonitrobenzene)

- 458566-77-3((2R,3R)-2-methyloxolan-3-amine)

- 1934536-76-1((6-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol)

- 2034353-56-3(methyl 3,4-diethoxy-5-{6-methyl-4-oxo-4H,5H-1,2,3triazolo1,5-apyrazine-3-amido}benzoate)

- 1356113-93-3(3-(4-Carbamoyl-piperazin-1-yl)-3-oxo-propionic acid hydrochloride)

- 1804768-95-3(2-(Aminomethyl)-4-hydroxy-6-iodo-3-(trifluoromethoxy)pyridine)

- 2138287-85-9((1S,3s)-3-hydroxy-1-(2-nitrophenyl)cyclobutane-1-carboxylic acid)

- 61549-49-3(9-Decenenitrile)

- 2228664-74-0(tert-butyl N-2-(2-amino-3-hydroxy-2-methylpropyl)-5-chlorophenylcarbamate)

推奨される供給者

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬